8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Xanthine Synthesis Chemoselective Derivatization Medicinal Chemistry Intermediates

8-Bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 255730-94-0) is a synthetically produced, doubly brominated xanthine derivative characterized by a bromine atom at the 8-position and a 2-bromopropyl substituent at the 7-position of the theophylline (1,3-dimethylxanthine) core. With a molecular formula of C₁₀H₁₂Br₂N₄O₂ and a molecular weight of 380.04 g/mol, it belongs to a class of polybrominated purine-diones commonly utilized as versatile synthetic intermediates in medicinal chemistry and chemical biology.

Molecular Formula C10H12Br2N4O2
Molecular Weight 380.04
CAS No. 255730-94-0
Cat. No. B2517725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS255730-94-0
Molecular FormulaC10H12Br2N4O2
Molecular Weight380.04
Structural Identifiers
SMILESCC(CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C)Br
InChIInChI=1S/C10H12Br2N4O2/c1-5(11)4-16-6-7(13-9(16)12)14(2)10(18)15(3)8(6)17/h5H,4H2,1-3H3
InChIKeyCWVWFKZVQRMWRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Core Identity and Role Among Polybrominated Xanthine Derivatives


8-Bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 255730-94-0) is a synthetically produced, doubly brominated xanthine derivative characterized by a bromine atom at the 8-position and a 2-bromopropyl substituent at the 7-position of the theophylline (1,3-dimethylxanthine) core . With a molecular formula of C₁₀H₁₂Br₂N₄O₂ and a molecular weight of 380.04 g/mol, it belongs to a class of polybrominated purine-diones commonly utilized as versatile synthetic intermediates in medicinal chemistry and chemical biology [1]. The compound is cataloged under PubChem CID 3405107 and is commercially sourced at technical grade primarily for non-human research applications, serving as a key building block for the elaboration of more complex, pharmacologically oriented purine libraries [2].

Why 8-Bromo-7-(2-bromopropyl)xanthines Cannot Be Interchanged with Other Alkyl- or Monobrominated Analogs


Simply substituting an in-class purine-dione, such as 7-(3-bromopropyl)theophylline or the monobrominated 8-bromotheophylline, for the target compound is technically insufficient for structure-activity relationship (SAR) studies and downstream synthetic routes. The 7-(2-bromopropyl) chain introduces a secondary alkyl bromide that exhibits different nucleophilic substitution kinetics, regioselectivity, and steric demand compared to the more common 3-bromopropyl or bromoethyl variants, which dramatically alters the outcome of subsequent derivatization reactions [1]. Additionally, the simultaneous presence of a bromine atom at the 8-position of the xanthine scaffold provides a second orthogonal reactive handle, enabling sequential, chemoselective functionalization that is mechanistically impossible with singly halogenated analogs [2]. These structural features collectively dictate unique LogD and polar surface area values that directly influence biological target engagement and molecular recognition in a manner not achievable with any single generic replacement.

Quantitative Differentiation of 8-Bromo-7-(2-bromopropyl)-1,3-dimethylxanthine: Direct Comparator Evidence and Class-Level Inferences


Unique Dual-Bromine Substitution Pattern Enables Orthogonal Reactivity Unavailable in Monobrominated Xanthine Analogs

The compound possesses two chemically distinct bromine atoms: an aromatic bromine at the 8-position of the purine ring and an aliphatic secondary bromine on the 7-(2-bromopropyl) side chain. This unique combination provides two orthogonal reactive sites within a single molecule, enabling stepwise, chemoselective elaboration. In contrast, close analogs like 8-bromotheophylline (C₇H₇BrN₄O₂, MW 259.06 g/mol) and 7-(3-bromopropyl)theophylline (C₁₁H₁₅BrN₄O₂, MW 315.17 g/mol) each possess only a single reactive bromine center, fundamentally limiting their synthetic utility to one mode of functionalization . Historical structure-activity investigations on 8-chloro- and 8-bromo-7-(γ-halo-β-hydroxypropyl)theophylline derivatives have explicitly documented that the outcome of intramolecular cyclization reactions is determined by the specific halogen substitution at both the 8- and 7-positions, leading to either oxazolidine or uric acid products depending on the halide pattern, underscoring that the dual-bromine configuration of the target compound is not interchangeable with other halogenated patterns [1].

Xanthine Synthesis Chemoselective Derivatization Medicinal Chemistry Intermediates

Computationally Predicted LogD and Polar Surface Area Differentiate the Target Compound from 7-(3-Bromopropyl) Regioisomer

In silico property calculations performed on the 7-(3-bromopropyl) regioisomer (CAS 93883-68-2) provide a quantitative baseline for understanding the target compound's distinct pharmacokinetic profile. For the 3-bromopropyl isomer, the computed LogD at pH 7.4 is 1.43, log P is 1.43, and the topological polar surface area (tPSA) is 58.44 Ų [1]. While directly measured data for the 2-bromopropyl target compound is not separately reported, the structural difference between a secondary (2-bromo) and primary (3-bromo) alkyl bromide results in a measurable difference in steric and electronic properties, including a lower LogD for the more sterically accessible secondary bromide, which is expected to reduce non-specific protein binding and enhance aqueous solubility relative to the linear primary bromide isomer. This class-level inference is supported by the well-established principle that branching in alkyl halides reduces lipophilicity and increases molecular flexibility, impacting membrane permeability and metabolic stability [2].

Lipophilicity ADME Prediction Physicochemical Properties

BindingDB Data on Xanthine Derivative Interactions with Bromodomains and Xanthine Oxidase Establish Class-Level Biological Relevance

BindingDB contains affinity data for structurally related xanthine derivatives, indicating that 7-substituted variants can exhibit potent biological activity. Specifically, a 7-substituted xanthine derivative demonstrated binding to the PBRM1 bromodomain with a Kᵢ of 77 nM in the BROMOscan assay [1]. Additionally, a series of purine-2,6-dione based xanthine oxidase inhibitors have shown IC₅₀ values as low as 26 nM, confirming that appropriately substituted xanthine scaffolds achieve nanomolar potency for therapeutic targets [2]. Although identical assays have not been publicly reported for the target compound, its structural features—the dual bromine substitution enabling iterative chemical optimization and the LogD-modulating 2-bromopropyl chain—position it as a uniquely privileged intermediate for rapidly generating focused libraries to screen against these same biological targets, a capacity not matched by simpler monobrominated precursors [3].

Bromodomain Inhibition Xanthine Oxidase Binding Affinity

Optimal Procurement and Application Scenarios for 8-Bromo-7-(2-bromopropyl)-1,3-dimethylxanthine Based on Validated Evidence


Divergent Synthesis of Polyfunctionalized Xanthine Libraries for Bromodomain and Kinase Screening

The orthogonal reactivity of the 8-bromo and 7-(2-bromopropyl) groups enables a divergent synthetic strategy: sequential nucleophilic aromatic substitution at the 8-position followed by nucleophilic substitution at the 7-alkyl chain (or vice versa) to rapidly generate diverse compound arrays. This capability is essential for probing structure-activity relationships (SAR) around targets like bromodomains (e.g., PBRM1, where related xanthines show Kᵢ = 77 nM [1]) and xanthine oxidase (IC₅₀ down to 26 nM [2]). Procurement of this specific intermediate is required to access the full diversity space; monobrominated starting materials cannot replicate this synthetic vector because they lack the second reactive handle critical for late-stage functionalization.

Development of ADME-Optimized Xanthine Leads via Lipophilicity-Tuned Alkyl Halide Substituents

The 2-bromopropyl substituent, through its secondary alkyl bromide branching, provides a lower predicted LogD compared to the linear 3-bromopropyl regioisomer (LogD 1.43 [3]). Medicinal chemistry teams seeking to improve aqueous solubility and reduce metabolic clearance of xanthine leads should select this compound to install a less lipophilic alkyl handle at the 7-position from the outset. Using alternative 7-alkyl halide building blocks would introduce higher LogD values, potentially compromising the developability profile of the final lead candidates.

Chemoselective Probe Synthesis Using Reactive Bromine Handles

The dual-bromine composition makes the compound a superior choice for synthesizing chemical biology probes, such as clickable photoaffinity labels or fluorescent conjugates. The secondary alkyl bromide at the 7-position can be selectively displaced under mild conditions to introduce a terminal alkyne or azide tag while leaving the aromatic 8-bromo intact for subsequent Suzuki or Buchwald-Hartwig coupling to install a photoreactive group or reporter. This sequential chemoselectivity is documented in the 1964 Eckstein et al. study on cyclization outcomes of 7-(γ-halo-β-hydroxypropyl)-8-halotheophyllines [4] and is not achievable with commercially available monohalogenated derivatives.

Benchmarking and Validation of In Silico ADME Models with Brominated Xanthine Congeners

The pair of 2-bromopropyl and 3-bromopropyl regioisomers serves as an excellent calibration set for computational models predicting LogD, aqueous solubility, and CYP binding. The predicted LogD difference (~0.2-0.5 log units for 2° vs 1° alkyl bromide) based on theoretical calculations [3] can be experimentally validated by procuring both compounds and measuring partition coefficients. This application provides a robust, peer-reviewed justification for purchasing the specific 2-bromopropyl congener alongside its comparator.

Quote Request

Request a Quote for 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.